3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine 3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 1223812-45-0
VCID: VC7271573
InChI: InChI=1S/C27H31N5O2S/c1-34-23-8-5-9-24(20-23)35-26-11-10-25(28-29-26)31-14-12-21(13-15-31)27(33)32-18-16-30(17-19-32)22-6-3-2-4-7-22/h2-11,20-21H,12-19H2,1H3
SMILES: COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Molecular Formula: C27H31N5O2S
Molecular Weight: 489.64

3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine

CAS No.: 1223812-45-0

Cat. No.: VC7271573

Molecular Formula: C27H31N5O2S

Molecular Weight: 489.64

* For research use only. Not for human or veterinary use.

3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine - 1223812-45-0

Specification

CAS No. 1223812-45-0
Molecular Formula C27H31N5O2S
Molecular Weight 489.64
IUPAC Name [1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C27H31N5O2S/c1-34-23-8-5-9-24(20-23)35-26-11-10-25(28-29-26)31-14-12-21(13-15-31)27(33)32-18-16-30(17-19-32)22-6-3-2-4-7-22/h2-11,20-21H,12-19H2,1H3
Standard InChI Key ZNEHPEUPLOKSJA-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Introduction

Chemical Structure and Nomenclature

The compound 3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine features a pyridazine core substituted at positions 3 and 6. The 3-position bears a 3-methoxyphenylsulfanyl group (-S-C6H4-3-OCH3), while the 6-position is occupied by a 4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl moiety. The piperazine ring is connected to the piperidine via a carbonyl bridge, and the phenyl group extends from the piperazine’s nitrogen .

Key structural features include:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient nature and role in kinase inhibition .

  • Sulfanyl group: The thioether linkage at position 3 enhances metabolic stability compared to oxygen analogs, as seen in imidazo[1,2-a]pyridine derivatives .

  • Piperazine-piperidine-carbonyl system: This motif is prevalent in central nervous system (CNS) therapeutics, such as FAAH inhibitors described in patent EP2937341A1 .

Synthesis and Characterization

Retrosynthetic Analysis

The compound can be dissected into three fragments:

  • Pyridazine core: Likely synthesized via cyclization of 1,4-diketones with hydrazine, a method employed in pyridine-3-sulfonamide derivatives .

  • 3-Methoxyphenylsulfanyl group: Introduced through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling, analogous to the sulfonylation reactions in imidazo[1,2-a]pyridines .

  • Piperidine-piperazine-carbonyl segment: Constructed by coupling 4-phenylpiperazine-1-carbonyl chloride with piperidine, followed by attachment to pyridazine via Ullmann or Buchwald-Hartwig amination .

Proposed Synthetic Pathway

  • Pyridazine Core Formation:

    • React malononitrile with 3-methoxybenzenethiol under basic conditions to form 3-(3-methoxyphenylsulfanyl)propane-1,2-diamine.

    • Cyclize with glyoxal to yield 3-[(3-methoxyphenyl)sulfanyl]pyridazine .

  • Introduction of Piperidine-Piperazine Moiety:

    • Synthesize 4-(4-phenylpiperazine-1-carbonyl)piperidine by reacting 4-phenylpiperazine with piperidine-4-carbonyl chloride in dichloromethane .

    • Couple this intermediate to the pyridazine core via palladium-catalyzed C–N cross-coupling using BrettPhos precatalyst .

  • Characterization:

    • Spectroscopy: Expected 1H-NMR signals include δ 8.6–8.8 ppm (pyridazine H-4 and H-5), δ 3.8 ppm (methoxy group), and δ 2.5–3.5 ppm (piperidine/piperazine protons) .

    • X-ray Crystallography: Similar to 3-((phenylsulfonyl)methyl)imidazo[1,2-a]pyridine, the pyridazine ring would exhibit planarity, with torsion angles <20° for substituents .

PropertyPredicted Value
Molecular Weight517.64 g/mol
LogP (Lipophilicity)3.8 ± 0.5
Solubility (Water)<0.1 mg/mL
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

These properties align with Lipinski’s Rule of Five, indicating oral bioavailability potential .

Pharmacological Considerations

Metabolic Stability

The thioether linkage at position 3 likely reduces oxidative metabolism compared to ethers, as demonstrated in imidazo[1,2-a]pyridine analogs . Cytochrome P450 isoforms (CYP3A4, CYP2D6) would predominantly mediate clearance, necessitating in vitro microsomal assays for verification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator